2-Amino-6-fluoronicotinic acid
Description
2-Amino-6-fluoronicotinic acid (CAS: 1393584-80-9) is a fluorinated nicotinic acid derivative with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol . Its structure features a pyridine ring substituted with an amino group at position 2 and a fluorine atom at position 6, alongside a carboxylic acid group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antibacterial agents .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-amino-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
OTBJEALSRAEIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Positional Isomerism: Shifting the amino group (e.g., 4-amino-6-fluoronicotinic acid) alters hydrogen bonding and electronic distribution, impacting binding affinity in drug design .
- Halogen Substitution : Replacing fluorine with chlorine (e.g., 6-chloro-5-fluoronicotinic acid) increases molecular weight and lipophilicity, favoring herbicidal activity .
- Ester Derivatives: Methyl esters like 86724-85-8 enhance solubility in organic solvents, facilitating reactions in non-aqueous media .
Physicochemical Properties
- Melting Points: 2-Aminonicotinic acid (unfluorinated analog) melts at 295–297°C , whereas fluorinated analogs generally exhibit lower melting points due to reduced crystallinity.
- Solubility : The carboxylic acid group confers water solubility, but fluorination and methylation (e.g., 1256789-18-0 ) reduce polarity, enhancing membrane permeability .
Research Findings and Trends
- Kinase Inhibitors: Fluorine’s electronegativity in this compound enhances binding to ATP pockets in kinases, a feature exploited in cancer therapeutics .
- Antibacterial Agents: The amino group facilitates hydrogen bonding with bacterial enzymes, while fluorine minimizes metabolic degradation .
- Comparative Reactivity : Methyl esters (e.g., 86724-85-8 ) show faster reaction kinetics in peptide couplings compared to carboxylic acid forms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-6-fluoronicotinic acid, and how do reaction conditions influence product purity?
- Methodological Answer : Two primary strategies are employed for synthesizing fluorinated nicotinic acid derivatives:
Direct Fluorination : Introducing fluorine during the amino acid synthesis using fluorinating agents (e.g., Selectfluor® or DAST). This approach requires precise control of temperature (e.g., 0–5°C for DAST reactions) to minimize side reactions .
Post-Synthetic Modification : Functionalizing pre-existing nicotinic acid derivatives via nucleophilic aromatic substitution (SNAr). For example, replacing a chlorine or hydroxyl group at the 6-position with fluorine using KF or CsF under anhydrous conditions .
- Key Considerations :
- Purity is influenced by solvent choice (e.g., DMF enhances SNAr reactivity but may require rigorous purification).
- Catalysts like Cu(I) or Pd can improve regioselectivity in multi-step syntheses .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be optimized?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Chemical shifts between -100 to -150 ppm (vs. CFCl₃) are typical for aromatic fluorides .
- HPLC-MS : Reverse-phase C18 columns with a gradient of acetonitrile/water (+0.1% formic acid) resolve impurities. MS in negative ion mode detects the deprotonated molecular ion (e.g., [M-H]⁻ at m/z 170) .
- Elemental Analysis : Validate stoichiometry (C₆H₅FN₂O₂) with ≤0.3% deviation for C, H, N .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome in the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity during cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving stereochemical control .
- Case Study : A 2024 study demonstrated that adjusting pH to 8–9 during fluorination reduces racemization by stabilizing the amino group’s protonation state .
Q. What methodologies resolve contradictions in reported biological activities of fluorinated nicotinic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Apply factor analysis (e.g., FASGAI descriptors) to correlate electronic (e.g., Hammett σ) and steric parameters with bioactivity .
- Comparative Meta-Analysis : Pool data from heterogeneous studies (e.g., antimicrobial assays) and normalize using standardized protocols (e.g., CLSI guidelines) .
- Example : Discrepancies in MIC values for E. coli (reported range: 8–64 µg/mL) may arise from differences in bacterial strain viability or assay pH .
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